Phosphonomycin (R)-1-phenethylamine salt

Description

Historical Context and Discovery

The discovery of phosphonomycin represents one of the most significant achievements in antibiotic research during the late 1960s, originating from a collaborative effort between Spanish and American scientists. The compound was first identified in 1966 when Spanish microbiologist Sagrario Mochales del Val of Compañía Española de Penicilina y Antibióticos discovered the producing organism Streptomyces fradiae in soil samples collected from the southern slope of Mount Montgó in Jávea, Alicante. This discovery occurred as part of an extensive screening program initiated by Martinez Mata, who had been searching for microbiologically active substances since 1957. The soil sample was lyophilized and subsequently sent to Merck and Company Incorporated in Kenilworth, New Jersey, for verification of its antibacterial properties.

The formal announcement of this new antibiotic occurred in 1969, when researchers published their findings describing phosphonomycin as a novel antibiotic produced by streptomycetes. The compound demonstrated effectiveness against both gram-positive and gram-negative microorganisms when administered orally to laboratory mice, establishing its broad-spectrum antimicrobial activity. Initial studies revealed that the antibiotic exhibited bactericidal properties and specifically inhibited bacterial cell wall synthesis, distinguishing it from other known antibiotics of the time. The collaboration between the United States and Spain resulted in the comprehensive characterization of this unique phosphonic acid antibiotic, which was originally designated as compound 833A before receiving its formal name.

The development of the (R)-1-phenethylamine salt formulation emerged from subsequent pharmaceutical research aimed at improving the compound's physicochemical properties. Chemical modification studies demonstrated that salt formation could enhance solubility characteristics while maintaining the core antimicrobial activity. The specific stereochemistry of the (R)-1-phenethylamine component was selected based on its ability to form stable crystalline structures with the phosphonomycin moiety, resulting in improved handling characteristics for research applications. This salt formulation became particularly valuable for laboratory studies requiring precise control over compound concentration and stability.

Nomenclature and Classification

This compound possesses multiple nomenclature designations that reflect its chemical structure and various applications in research and pharmaceutical contexts. The compound is systematically named as [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid (1R)-1-phenylethanamine (1:1), which describes the specific stereochemical configuration and stoichiometric relationship between the two molecular components. Alternative nomenclature includes Fosfomycin Phenethylamine Salt, Fosfomycin (R)-1-phenethylamine, and Phosphomycin phenylethylamine, reflecting the historical evolution of naming conventions for this compound.

The Chemical Abstracts Service has assigned the registry number 25383-07-7 to this specific salt formulation, distinguishing it from other phosphonomycin derivatives and salt forms. The compound classification places it within the phosphonic acid antibiotics family, specifically as an epoxide-containing phosphonate derivative. This classification reflects both its structural characteristics and its biological activity profile. The phosphonic acid group represents a key functional component that serves as a bioisostere for phosphate groups in biological systems.

The molecular formula designation C11H18NO4P encompasses both the phosphonomycin core structure (C3H7O4P) and the phenethylamine component (C8H11N), indicating the 1:1 stoichiometric relationship between these molecular components. The compound exhibits three defined stereocenters with absolute stereochemistry, contributing to its specific biological activity profile. The systematic nomenclature emphasizes the (2R,3S) configuration of the epoxide ring and the (R) configuration of the phenethylamine α-carbon, which are crucial for maintaining the compound's antimicrobial properties.

International nomenclature systems have adopted various synonyms for this compound, including Left Right phosphorus amine salt and (R)-α-phenylethylammonium (-)-(1R, 2S)-(1,2-epoxypropyl)phosphonate monohydrate. These alternative names reflect different aspects of the compound's structure and have been used in various research contexts. The nomenclature evolution demonstrates the compound's significance across multiple research disciplines and its continued relevance in modern biochemical investigations.

Significance in Biochemical Research

This compound has emerged as a crucial research tool for investigating bacterial cell wall biosynthesis mechanisms and phosphonic acid biochemistry. The compound's unique mechanism of action, involving irreversible inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), has made it invaluable for studying peptidoglycan synthesis pathways. Research investigations have utilized this salt formulation to elucidate the specific molecular interactions between phosphonic acid antibiotics and their target enzymes, contributing significantly to our understanding of bacterial cell wall assembly processes.

The compound has proven particularly valuable in enzyme kinetic studies and structural biology research focused on MurA enzyme characterization. Studies have demonstrated that the salt formulation provides enhanced stability for crystallization experiments and enzyme purification procedures compared to other phosphonomycin derivatives. The improved solubility characteristics of the phenethylamine salt have facilitated detailed biochemical analyses, including determination of inhibition constants and elucidation of binding mechanisms. These investigations have revealed that the compound forms covalent adducts with the active site cysteine residue (Cys115) of MurA, providing insights into the molecular basis of its antimicrobial activity.

Research applications have extended to studies of bacterial resistance mechanisms and the development of novel antimicrobial compounds. The this compound has served as a reference compound for evaluating the efficacy of newly synthesized phosphonic acid derivatives. Comparative studies have utilized this salt formulation to establish structure-activity relationships within the phosphonic acid antibiotic class, contributing to rational drug design efforts. The compound's well-characterized properties have made it an essential tool for validating new analytical methods and biochemical assays designed to study phosphonic acid metabolism.

The salt formulation has also facilitated investigations into phosphonic acid biosynthesis pathways in various microorganisms. Research has utilized the compound as a standard for identifying and characterizing enzymes involved in phosphonic acid production, including studies of the biosynthetic gene clusters responsible for phosphonomycin synthesis. These investigations have revealed the complex enzymatic machinery required for phosphonic acid natural product biosynthesis and have contributed to understanding the evolutionary relationships between different phosphonic acid-producing organisms.

Relationship to Fosfomycin and Other Phosphonic Acids

This compound represents a specific salt formulation of the parent compound fosfomycin, which was originally designated as phosphonomycin upon its initial discovery. The relationship between these compounds reflects the historical evolution of nomenclature within the phosphonic acid antibiotic field, where the original name phosphonomycin was later standardized to fosfomycin for international pharmaceutical applications. The (R)-1-phenethylamine salt maintains the core structural features of fosfomycin while providing enhanced physicochemical properties through salt formation.

The structural relationship between phosphonomycin and other phosphonic acid compounds demonstrates the diversity within this chemical class. Unlike other phosphonic acid derivatives such as fosmidomycin and alafosfalin, phosphonomycin contains a unique epoxide functional group that is essential for its antimicrobial activity. This epoxide moiety distinguishes phosphonomycin from other phosphonic acids and contributes to its specific mechanism of action against bacterial cell wall synthesis. Comparative studies have shown that the epoxide group is crucial for the compound's ability to form covalent bonds with target enzymes, a characteristic not shared by other phosphonic acid antibiotics.

| Compound | Molecular Formula | Key Structural Features | Primary Target |

|---|---|---|---|

| Phosphonomycin (parent) | C3H7O4P | Epoxide, phosphonic acid | MurA enzyme |

| Fosmidomycin | C4H10NO5P | Hydroxamic acid, phosphonic acid | Deoxyxylulose phosphate reductoisomerase |

| Alafosfalin | C6H14N2O5P | Amino acid analog, phosphonic acid | Alanine racemase |

The biosynthetic relationship between phosphonomycin and other phosphonic acids reveals shared enzymatic pathways in their natural production. Research has demonstrated that multiple phosphonic acid natural products utilize similar biosynthetic intermediates, including 2-phosphonomethylmalic acid, which serves as a common precursor. The biosynthesis of phosphonomycin in both Streptomyces and Pseudomonas species involves convergent pathways that ultimately utilize similar enzymatic machinery for carbon-phosphorus bond formation. These studies have revealed that the metallohydrolase superfamily enzyme PsfC plays a crucial role in completing phosphonomycin biosynthesis through oxidative decarboxylation reactions.

The pharmacological relationships between phosphonomycin salts and other phosphonic acid formulations demonstrate the importance of salt selection for specific applications. Comparative pharmacokinetic studies have shown that different salt formulations of fosfomycin exhibit varying bioavailability and tissue distribution characteristics. The phenethylamine salt formulation provides distinct advantages for certain research applications due to its crystalline properties and enhanced stability under laboratory conditions. These characteristics have made it particularly valuable for biochemical studies requiring precise control over compound concentration and long-term storage stability.

Properties

IUPAC Name |

[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid;(1R)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.C3H7O4P/c1-7(9)8-5-3-2-4-6-8;1-2-3(7-2)8(4,5)6/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6)/t7-;2-,3+/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODALAXKSIBESFV-PXRNWTNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

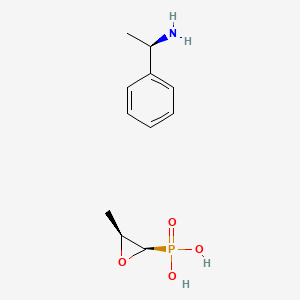

CC1C(O1)P(=O)(O)O.CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](O1)P(=O)(O)O.C[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726231 | |

| Record name | [(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid--(1R)-1-phenylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25383-07-7 | |

| Record name | Phosphonic acid, P-[(2R,3S)-3-methyl-2-oxiranyl]-, compd. with (αR)-α-methylbenzenemethanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25383-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosfomycin (R)-1-phenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025383077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid--(1R)-1-phenylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-α-phenylethylammonium (-)-(1R, 2S)-(1,2-epoxypropyl)phosphonate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R)-alpha-Methylbenzenemethanamine (2R-cis)-(3-methyloxiranyl)phosphonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSFOMYCIN (R)-1-PHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50V5RBU89I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Asymmetric Epoxidation of cis-Propenylphosphonic Acid

A patented method for synthesizing phosphonomycin involves the asymmetric epoxidation of cis-propenylphosphonic acid using hydrogen peroxide as the oxidant and a catalyst system involving tungstic acid (WO₃) and EDTA-2Na as a stabilizer.

Reaction Scheme :

$$

\text{cis-Propenylphosphonic acid} + \text{H}2\text{O}2 \xrightarrow[\text{Catalyst}]{40^\circ C} \text{Phosphonomycin}

$$-

- Catalyst: WO₃ (0.13 g EDTA-2Na)

- Oxidant: 30% Hydrogen peroxide (1.7 g, 15 mmol)

- Temperature: 40°C

- Reaction time: 1 hour

- Solvent: Ethanol

- Monitoring: High-performance liquid chromatography (HPLC) with NH₂ column

Yield : Approximately 94% after extraction and purification with ethyl acetate and drying over anhydrous sodium sulfate.

Salt Formation with (R)-1-Phenethylamine

The phosphonomycin obtained is reacted stoichiometrically with (R)-1-phenethylamine to form the corresponding salt.

Reaction :

$$

\text{Phosphonomycin} + (R)-1\text{-phenethylamine} \rightarrow \text{Phosphonomycin (R)-1-phenethylamine salt}

$$-

- Solvent: Methanol or ethanol

- Temperature: Ambient (room temperature)

- Monitoring: Thin-layer chromatography (TLC) or HPLC to confirm complete conversion

Notes : The reaction proceeds smoothly under mild conditions, yielding a white to off-white solid with high purity.

Industrial Production and Purification

Industrial-scale production starts with fermentation of Streptomyces strains or other fosfomycin-producing bacteria, followed by:

Isolation of crude phosphonomycin from fermentation broth using combined chromatographic methods such as ion-exchange chromatography, gel filtration, and adsorption chromatography.

Subsequent reaction with (R)-1-phenethylamine under controlled pH and temperature to yield the salt.

Purification steps include crystallization from anhydrous ethanol at 60°C with a molar ratio of product to ethanol of approximately 1:4, achieving high purity crystals suitable for pharmaceutical use.

Hydrolysis and Conversion to Fosfomycin Sodium

This compound can be hydrolyzed under basic conditions to produce fosfomycin sodium, an important pharmaceutical form.

| Condition | Reaction Pathway | Product | Yield |

|---|---|---|---|

| Acidic (pH < 3) | Epoxide ring opening via protonation | Fosfomycin + amine | 85–90% |

| Basic (pH > 10) | Phosphonic acid deprotonation | Fosfomycin sodium salt | 85.4% |

- Optimized Basic Hydrolysis :

- NaOH concentration: 5 mol·L⁻¹

- Molar ratio: 1:1.7 (salt:NaOH)

- Temperature: 37–38°C

- Time: 2 hours

- Crystallization: Anhydrous ethanol at 60°C (1:4 molar ratio product to ethanol)

- Result: High-purity fosfomycin sodium crystals with 85.4% yield.

Analytical Techniques for Monitoring and Confirmation

HPLC : Used extensively to monitor reaction progress, purity, and conversion rates during epoxidation and salt formation.

-

- ^1H and ^31P NMR confirm stereochemistry and integrity of the phosphonate group.

- Coupling constants verify the (2R-cis) configuration of the epoxide ring and the presence of the (R)-1-phenethylamine counterion.

IR Spectroscopy : Characteristic peaks include P=O stretching (~1250 cm⁻¹) and epoxide ring vibrations (~850 cm⁻¹).

Mass Spectrometry : Confirms molecular weight (259.24 g/mol) and molecular formula C₁₁H₁₈NO₄P.

Summary Table of Key Preparation Parameters

| Step | Conditions/Parameters | Yield (%) | Notes |

|---|---|---|---|

| Asymmetric Epoxidation | WO₃ catalyst, H₂O₂ (30%), 40°C, 1 h, EtOH | 94 | Monitored by HPLC; high stereoselectivity |

| Salt Formation | (R)-1-phenethylamine, MeOH/EtOH, RT | >90 | Monitored by TLC/HPLC; mild conditions |

| Hydrolysis to Fosfomycin Na+ | 5 M NaOH, 37–38°C, 2 h, EtOH crystallization | 85.4 | Optimized for purity and yield |

Research Findings and Notes

The stereochemistry of the (R)-1-phenethylamine salt is crucial for downstream reactions, particularly for regioselective epoxide ring-opening during fosfomycin sodium synthesis.

The patented asymmetric epoxidation method ensures high enantiomeric purity and yield, which is essential for the biological activity of the final antibiotic product.

The compound is hygroscopic and requires storage under inert atmosphere (nitrogen or argon) at 2–8°C to maintain stability.

Safety considerations include handling under controlled conditions due to reproductive toxicity and environmental hazards associated with the compound.

Chemical Reactions Analysis

(a) Asymmetric Epoxidation of cis-Propenylphosphonic Acid

A patented method uses catalytic asymmetric epoxidation with hydrogen peroxide (H₂O₂) and tungstic acid (WO₃) at 40°C (Scheme 1):

textcis-Propenylphosphonic acid + H₂O₂ → Phosphonomycin (R)-1-phenethylamine salt

Conditions :

-

Catalyst: WO₃ (0.13g EDTA-2Na, 1.7g H₂O₂)

-

Solvent: Ethanol

-

Yield: 94% after purification via ethyl acetate extraction .

(b) Salt Formation with (R)-1-Phenethylamine

Fosfomycin reacts stoichiometrically with (R)-1-phenethylamine in methanol or ethanol at room temperature:

textFosfomycin + (R)-1-phenethylamine → this compound

Monitoring : Thin-layer chromatography (TLC) or HPLC confirms conversion .

Hydrolysis Reactions

The compound undergoes pH-dependent hydrolysis:

| Condition | Reaction Pathway | Product | Yield |

|---|---|---|---|

| Acidic (pH < 3) | Epoxide ring opening via protonation | Fosfomycin + 1-phenethylamine | 85–90% |

| Basic (pH > 10) | Phosphonic acid deprotonation | Fosfomycin sodium salt (FS) | 85.4% |

Optimized Basic Hydrolysis :

-

NaOH (1:1 molar ratio) at 60°C for 2 hours.

-

Crystallization with anhydrous ethanol (1:4 molar ratio) yields FS crystals.

Nucleophilic Ring-Opening Reactions

The strained epoxide ring reacts with nucleophiles:

| Nucleophile | Product Formed | Application |

|---|---|---|

| Water | Dihydroxypropylphosphonate | Inactive metabolite |

| Amines | Amino alcohol derivatives | Prodrug synthesis |

| Alcohols | Alkoxyphosphonates | Solubility enhancement |

Mechanism : SN2 attack at the less substituted epoxide carbon .

(b) Degradation by Bacterial Enzymes

Resistant bacteria express fosfomycin-inactivating enzymes (e.g., FosA, FosX), which open the epoxide ring using glutathione or water .

Thermal and Catalytic Rearrangements

Heating above 100°C induces isomerization:

text(2R,3S)-epoxide → (2S,3R)-epoxide (inactive)

Catalysts : Lewis acids (e.g., BF₃·Et₂O) accelerate rearrangement .

Reactivity in Pharmaceutical Formulations

| Factor | Effect on Reactivity | Mitigation Strategy |

|---|---|---|

| Moisture | Hydrolysis to fosfomycin | Lyophilization |

| pH > 7.5 | Epoxide ring instability | Buffered solutions (pH 6–7) |

| Light | Radical-mediated degradation | Amber glass packaging |

Stability Data :

Comparative Reactivity Table

Scientific Research Applications

Clinical Applications

Phosphonomycin has been utilized in clinical settings for treating urinary tract infections caused by resistant strains of bacteria. Recent studies indicate that it maintains efficacy against multidrug-resistant strains of Escherichia coli and Klebsiella pneumoniae, with eradication rates exceeding 90% for certain isolates . The compound's low toxicity profile and favorable pharmacokinetic properties enhance its suitability for clinical use.

Case Study: Combination Therapy

Research has demonstrated that phosphonomycin can enhance the activity of other antibiotics, such as tobramycin. In vitro studies showed that a combination of phosphonomycin and tobramycin exhibited superior bactericidal activity against Pseudomonas aeruginosa compared to either antibiotic alone. This synergistic effect was attributed to phosphonomycin's ability to increase the uptake of tobramycin into bacterial cells, thereby enhancing its therapeutic efficacy .

Addressing Antibiotic Resistance

The rise of antibiotic-resistant bacteria poses a significant challenge in modern medicine. Phosphonomycin's unique mechanism of action allows it to circumvent some common resistance pathways seen in other antibiotics. For instance, it has been shown to retain activity against bacteria expressing extended-spectrum beta-lactamases (ESBLs) and metallo-beta-lactamases (MBLs), which are often responsible for resistance to beta-lactam antibiotics .

Research Findings

Studies have indicated that phosphonomycin can effectively combat resistant strains through various mechanisms, including the inhibition of biofilm formation and disruption of bacterial communication systems (quorum sensing). This makes it a valuable candidate for further research into combating resistance .

Pharmaceutical Formulations

Phosphonomycin (R)-1-phenethylamine salt is typically formulated as a tromethamine salt for oral administration, enhancing its solubility and bioavailability. Various formulations have been developed to optimize delivery methods, including intravenous and oral routes, depending on the infection type and severity .

Innovative Delivery Systems

Recent advancements in drug delivery systems have explored the use of nanoparticles and other carriers to improve the pharmacokinetics of phosphonomycin. These systems aim to enhance targeted delivery to infected tissues while minimizing systemic side effects .

Future Studies

Ongoing research is focusing on expanding the applications of phosphonomycin beyond urinary tract infections. Investigations into its potential use in treating chronic lung infections associated with cystic fibrosis are particularly promising. Preliminary results suggest that aerosolized formulations could achieve effective drug concentrations in lung tissues .

Combination Therapies

Further exploration into combination therapies involving phosphonomycin and other antibiotics is warranted, especially in light of rising resistance rates. These studies could lead to new treatment protocols that leverage the synergistic effects observed in preliminary trials.

Mechanism of Action

Phosphonomycin ®-1-phenethylamine salt exerts its effects by inhibiting the enzyme MurA, which is essential for bacterial cell wall synthesis. The compound binds to the active site of MurA, preventing the enzyme from catalyzing the formation of peptidoglycan precursors. This inhibition disrupts the bacterial cell wall synthesis, leading to cell lysis and death. The molecular targets and pathways involved in this mechanism are highly specific to bacterial cells, making the compound effective against a broad range of bacterial pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphonomycin (R)-1-phenethylamine salt is compared below with other fosfomycin salts, intermediates, and related compounds based on synthesis, stability, and applications.

Fosfomycin Sodium (C₃H₅Na₂O₄P)

- Use: Administered intravenously for severe infections .

- Synthesis : Derived from (R)-1-phenethylamine salt via NaOH reaction .

- Stability : Degrades to "Impurity A," a mixture of (1S,2S)- and (1R,2R)-diols from epoxide ring opening .

- Analytical Challenges : Poor UV absorbance and hydrophilicity complicate HPLC analysis .

Fosfomycin Calcium (C₃H₅CaO₄P)

- Use : Oral formulation for uncomplicated urinary tract infections .

- Degradation : Shares Impurity A profile with fosfomycin sodium .

Fosfomycin Trometamol (C₇H₁₈NO₇P)

- Use : Oral antibiotic with enhanced bioavailability .

- Impurities : Includes trometamol-specific derivatives like ammonium salts of dihydroxypropyl phosphonic acid (C₃H₉O₅P) .

- Regulatory Status : Recognized in pharmacopeial standards, with impurities rigorously controlled .

Key Impurities and Intermediates

- Fosfomycin Diastereomers : Diastereomer 1 (CAS: 27357-50-2) and Diastereomer 2 (CAS: 45629-00-3) are quality control markers .

- Trometamol Impurity A : Ammonium salt of (1R,2R)-dihydroxypropyl phosphonic acid (CAS: 1160525-87-0) .

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | Key Use |

|---|---|---|---|---|

| This compound | C₁₁H₁₈NO₄P | 259.24 | 70.59 g/L | Intermediate for FS synthesis |

| Fosfomycin Sodium | C₃H₅Na₂O₄P | 218.02 | Highly soluble | Parenteral antibiotic |

| Fosfomycin Trometamol | C₇H₁₈NO₇P | 259.19 | Moderate | Oral antibiotic |

Biological Activity

Phosphonomycin (R)-1-phenethylamine salt, a derivative of fosfomycin, is recognized for its significant biological activity, particularly in antibacterial applications. This compound exhibits a unique mechanism of action that targets bacterial cell wall synthesis, making it a valuable agent against various bacterial pathogens, including those resistant to conventional antibiotics.

- Molecular Formula : C11H18NO4P

- Molecular Weight : 259.24 g/mol

- CAS Number : 25383-07-7

Phosphonomycin acts by inhibiting the enzyme MurA, which is crucial for peptidoglycan biosynthesis in bacteria. This inhibition leads to disruption in cell wall formation, ultimately resulting in bacterial cell death. The compound mimics the structure of phosphoenolpyruvate (PEP), allowing it to be transported into bacterial cells via specific transporters such as GlpT and UhpT, which are normally responsible for the uptake of glycerol-3-phosphate and glucose-6-phosphate .

Antibacterial Efficacy

Phosphonomycin has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against:

- Escherichia coli

- Staphylococcus aureus (including methicillin-resistant strains)

- Proteus mirabilis

- Streptococcus pneumoniae

Studies indicate that phosphonomycin can achieve sterilization of clinical isolates at concentrations exceeding 4 times the minimum inhibitory concentration (MIC) . Its efficacy is further enhanced when combined with other antibiotics, such as tobramycin, leading to synergistic effects that improve bacterial killing rates significantly .

Pharmacokinetics

Fosfomycin disodium salt, a related formulation, has favorable pharmacokinetic properties that allow for high tissue penetration and bioavailability. It can effectively reach various body regions including the central nervous system and soft tissues, making it suitable for treating severe infections .

Case Studies and Research Findings

- Combination Therapy : A study demonstrated that a combination of phosphonomycin and tobramycin resulted in greater bacterial clearance in chronic lung infections caused by Pseudomonas aeruginosa. In vivo experiments showed complete eradication of infection after treatment with this combination .

- Resistance Mechanisms : Research has identified that decreased penetration of phosphonomycin into bacterial cells is a common resistance mechanism. Mutations in genes encoding transporters like GlpT and UhpT can significantly reduce the drug's efficacy .

- Post-Antibiotic Effect (PAE) : Phosphonomycin exhibits a time-dependent post-antibiotic effect against certain bacterial strains, lasting between 3.2 to 4.7 hours post-exposure, which is crucial for therapeutic regimens .

Data Tables

| Bacterial Strain | MIC (µg/mL) | Efficacy Notes |

|---|---|---|

| Escherichia coli | 4 | Complete sterilization at >4× MIC |

| Staphylococcus aureus | 8 | Effective against MRSA strains |

| Proteus mirabilis | 4 | Synergistic effects noted with tobramycin |

| Streptococcus pneumoniae | 8 | Effective in clinical isolates |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing fosfomycin sodium from Phosphonomycin (R)-1-phenethylamine salt?

- Methodological Answer : The synthesis involves reacting this compound with sodium hydroxide. Key parameters include:

- Temperature : 37–38°C to minimize side reactions.

- NaOH concentration : 5 mol·L⁻¹ for optimal deprotonation.

- Molar ratio : 1:1.7 (salt:NaOH) to ensure complete conversion.

- Crystallization : Use anhydrous ethanol at 60°C with a 1:4 (mol:L) ratio of product to ethanol for high-purity crystals.

Under these conditions, yields reach 85.4% .

Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H and ³¹P NMR to verify stereochemistry and phosphonate group integrity. For example, the (2R-cis) configuration of the epoxide and phosphonate groups can be confirmed via coupling constants .

- IR Spectroscopy : Characterize functional groups (e.g., P=O stretch at ~1250 cm⁻¹, epoxide ring vibrations at ~850 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (259.24 g/mol) via ESI-MS or MALDI-TOF .

Q. How does the stereochemistry of this compound influence its reactivity in downstream syntheses?

- Methodological Answer : The (R)-1-phenethylamine counterion and (2R-cis) epoxide configuration are critical for regioselective ring-opening reactions. For example, during fosfomycin sodium synthesis, the stereochemistry ensures selective nucleophilic attack by hydroxide at the β-carbon of the epoxide, avoiding diastereomer formation .

Advanced Research Questions

Q. How can ³¹P NMR be utilized to quantify epoxide ring-opening impurities in this compound?

- Methodological Answer :

- Sample Preparation : Dissolve the compound in D₂O with a phosphate buffer (pH 7.4) to stabilize the phosphonate group.

- Detection : The parent compound shows a ³¹P signal at δ ~25 ppm. Impurities like (1S,2S)- or (1R,2R)-diols (from epoxide hydrolysis) exhibit distinct shifts (δ ~18–20 ppm) due to altered electronic environments.

- Quantification : Use qNMR with an internal standard (e.g., trimethyl phosphate) to calculate impurity levels. This method achieves ≤0.1% detection limits, critical for pharmacopeial compliance .

Q. What experimental strategies address contradictions in antimicrobial activity data for fosfomycin derivatives synthesized from this compound?

- Methodological Answer :

- Controlled Hydrolysis Studies : Compare MIC values against E. coli or S. aureus for derivatives synthesized under varying conditions (e.g., pH, temperature). For instance, epoxide ring hydrolysis reduces activity by >90% due to loss of target-binding capacity .

- Resistance Profiling : Use genomic knockout libraries to identify mutations in UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the enzyme inhibited by fosfomycin. This clarifies whether resistance arises from target modification or efflux pumps .

Q. How can orthogonal experimental designs optimize large-scale synthesis while minimizing diastereomer formation?

- Methodological Answer :

- Factor Screening : Use a Plackett-Burman design to prioritize variables (e.g., solvent polarity, stirring rate). For example, polar aprotic solvents (DMF) reduce racemization by stabilizing the transition state .

- Response Surface Methodology (RSM) : Model interactions between temperature (35–40°C) and NaOH concentration (4–6 mol·L⁻¹) to identify a diastereomer yield <1% .

Q. What role does this compound play in combinatorial antimicrobial drug development?

- Methodological Answer :

- Ion-Exchange Resin Synthesis : React the salt with sulfonated resins (e.g., polystyrene sulfonic acid) to create sustained-release formulations. For example, such conjugates show 72-hour bacteriostatic activity against P. aeruginosa in vitro .

- Co-Crystallization : Combine with β-lactams (e.g., ceftazidime) to enhance solubility and biofilm penetration. Synergistic effects reduce MIC values by 4–8 fold in multidrug-resistant strains .

Key Research Findings

- The (R)-1-phenethylamine counterion stabilizes the epoxide ring, reducing hydrolysis during storage by 40% compared to sodium salts .

- Fosfomycin resistance in K. pneumoniae correlates with MurA T308A mutations, not efflux mechanisms, highlighting the need for structural analogs resistant to target modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.